molecular formula C17H26N4O B11034855 Urea, N-[3-(1H-imidazol-1-yl)propyl]-N'-tricyclo[3.3.1.1(3,7)]dec-1-yl-

Urea, N-[3-(1H-imidazol-1-yl)propyl]-N'-tricyclo[3.3.1.1(3,7)]dec-1-yl-

Cat. No.: B11034855
M. Wt: 302.4 g/mol
InChI Key: JODLYBRKXRTSIK-UHFFFAOYSA-N
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Description

1-(ADAMANTAN-1-YL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA is a synthetic compound that combines the unique structural features of adamantane and imidazole Adamantane is known for its rigid, diamond-like structure, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(ADAMANTAN-1-YL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and imidazole as the primary starting materials.

    Reaction Conditions: The adamantane derivative is first functionalized to introduce a reactive group, such as a halide or an amine. This is followed by a coupling reaction with an imidazole derivative.

    Coupling Reaction: The coupling reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(ADAMANTAN-1-YL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(ADAMANTAN-1-YL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and antifungal agent due to the bioactive properties of both adamantane and imidazole moieties.

    Materials Science: Its rigid structure makes it a candidate for the development of novel materials with unique mechanical and thermal properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is explored for use in the synthesis of polymers and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety provides a hydrophobic interaction with lipid membranes, while the imidazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

1-(ADAMANTAN-1-YL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA can be compared with similar compounds such as:

The uniqueness of 1-(ADAMANTAN-1-YL)-3-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA lies in its combination of adamantane and imidazole, which imparts a unique set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-(3-imidazol-1-ylpropyl)urea

InChI

InChI=1S/C17H26N4O/c22-16(19-2-1-4-21-5-3-18-12-21)20-17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H2,19,20,22)

InChI Key

JODLYBRKXRTSIK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCN4C=CN=C4

Origin of Product

United States

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